molecular formula C18H20N4O2S B15099050 5-(3-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

5-(3-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B15099050
M. Wt: 356.4 g/mol
InChI Key: OVCFSNINKCZYTG-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with ethoxyphenyl and methoxyphenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Substitution Reactions: The ethoxyphenyl and methoxyphenyl groups are introduced through substitution reactions, often using reagents like ethyl bromide and methoxybenzyl chloride.

    Thioether Formation: The methylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or the aromatic substituents.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities due to its structural features.

Medicine

Medicinally, triazole derivatives are known for their antifungal properties. This compound could be investigated for its potential use in treating fungal infections or other diseases.

Industry

In the industrial sector, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound may find applications in these areas due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The ethoxyphenyl and methoxyphenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(3-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine lies in its specific combination of substituents, which may confer unique chemical and biological properties not found in other triazole derivatives.

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H20N4O2S/c1-3-24-16-6-4-5-14(11-16)17-20-21-18(22(17)19)25-12-13-7-9-15(23-2)10-8-13/h4-11H,3,12,19H2,1-2H3

InChI Key

OVCFSNINKCZYTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)OC

Origin of Product

United States

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